Hexanamide, N-isopropyl

Description

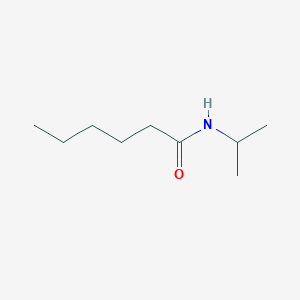

Hexanamide, N-isopropyl (C₉H₁₉NO) is a secondary amide derivative featuring a six-carbon aliphatic chain (hexanamide backbone) and an N-isopropyl substituent. Notably, the N-isopropyl group is a sterically bulky substituent that significantly influences molecular interactions, solubility, and biological activity in analogous compounds .

Properties

CAS No. |

61601-62-5 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

N-propan-2-ylhexanamide |

InChI |

InChI=1S/C9H19NO/c1-4-5-6-7-9(11)10-8(2)3/h8H,4-7H2,1-3H3,(H,10,11) |

InChI Key |

YVMILMYSJMSHNO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanamide, N-isopropyl can be synthesized through the reaction of hexanoyl chloride with isopropylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

Hexanoyl chloride+Isopropylamine→Hexanamide, N-isopropyl+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N-isopropyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Hexanoic acid

Reduction: N-isopropylhexylamine

Substitution: Various substituted amides depending on the nucleophile used

Scientific Research Applications

Hexanamide, N-isopropyl has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanamide, N-isopropyl involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biomolecules, influencing their structure and function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Enzyme Inhibition: N-Isopropyl Oxamate vs. N-Propyl Oxamate

N-isopropyl oxamate and N-propyl oxamate are competitive inhibitors of lactate dehydrogenase (LDH) isozymes. Key differences include:

N-isopropyl oxamate exhibits weaker inhibition of LDH-A4/B4 compared to N-propyl oxamate but shows superior specificity for LDH-C4, making it a preferred tool for studying LDH-C4 in metabolic pathways .

Neurotransmitter Transporter Modulation: N-Isopropyl Substituents

In α-aminophenone derivatives, the N-isopropyl group impacts transporter activity:

- Compound 5 (N-isopropyl substituent): Weak serotonin transporter (SERT) releasing agent; inactive at dopamine/norepinephrine transporters (DAT/NET) .

- Compounds 6/7 (N-methyl substituents): Non-selective DAT/NET/SERT releasing agents, 5–10× more potent at DAT/NET than SERT .

The steric bulk of the N-isopropyl group reduces promiscuity across transporters, enhancing selectivity compared to smaller N-alkyl groups .

Anticonvulsant Activity: Role of N-Substituents

Replacing the N-isopropyl group with an N-phenyl ring in taltrimide derivatives abolishes anticonvulsant activity. However, introducing electron-withdrawing groups (e.g., nitro, chloro) on the N-phenyl ring restores activity, highlighting the importance of substituent electronic and steric profiles .

Data Tables

Table 1: Inhibition Constants (Kᵢ) of Oxamate Derivatives on LDH Isozymes

| Inhibitor | LDH-A4 (mmol/L) | LDH-B4 (mmol/L) | LDH-C4 (mmol/L) |

|---|---|---|---|

| N-Isopropyl Oxamate | 0.462 | 0.248 | 0.013 |

| N-Propyl Oxamate | 0.094 | 0.119 | 0.015 |

Research Findings

Steric Effects: The N-isopropyl group reduces non-specific interactions in enzyme inhibition and neurotransmitter modulation, enhancing target specificity .

Thermoresponsive Behavior : In PNIPAM, the N-isopropyl group drives LCST behavior, critical for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.